molecular formula C6H8N2O3 B10909615 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10909615
M. Wt: 156.14 g/mol
InChI Key: VKLRAWBLJMLVBO-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 3-position of the pyrazole ring and a methyl group at the 1-position. This compound (CAS: 1346270-06-1) has a molecular weight of 142.11 g/mol and is recognized as a key intermediate or impurity in the synthesis of agrochemicals and pharmaceuticals .

Properties

IUPAC Name

3-(hydroxymethyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-2-4(6(10)11)5(3-9)7-8/h2,9H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLRAWBLJMLVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility or preparing prodrug derivatives.

ReagentConditionsProductYieldSource
Methanol/H₂SO₄Reflux, 6 hrsMethyl 3-(hydroxymethyl)-1-methyl ester82%
Ethanol/PTSA80°C, 4 hrsEthyl ester derivative78%

Key observation: Tertiary alcohols show reduced reactivity due to steric hindrance .

Amide Formation

Conversion to amides occurs via activated intermediates (acyl chlorides). Thionyl chloride (SOCl₂) is frequently used for chloride preparation:

Stepwise mechanism :

  • Carboxylic acid → Acyl chloride (SOCl₂, DMF catalyst, 70-85°C)

  • Nucleophilic attack by amines (0-5°C in CH₂Cl₂)

Example : Reaction with pyridin-2-amine yields 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)amide (95% purity) .

Hydroxymethyl Group Oxidation

The -CH₂OH group oxidizes to carbonyl derivatives under controlled conditions:

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄/H₂SO₄0°C, 2 hrs3-Formyl-1-methylpyrazole acid88%
PCC/DCMRT, 12 hrsKetone derivative76%

Oxidation to aldehydes dominates over ketone formation due to position-directing effects .

Nucleophilic Substitution

The hydroxymethyl group participates in SN reactions when activated:

Halogenation :

  • PBr₃ in THF converts -CH₂OH to -CH₂Br (92% yield)

  • Subsequent displacement with NaN₃ forms azide derivatives

Sulfonation :

  • Reaction with SO₃·Py complex yields sulfonate esters (≥85% efficiency)

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Pyrazole-fused systems :

  • Condensation with hydrazines forms bis-pyrazole derivatives

  • Microwave-assisted cyclization with thiourea yields thiazolo[4,5-c]pyrazoles

Example :

text
3-(Hydroxymethyl) acid + Thiosemicarbazide → Thiazolo[4,5-c]pyrazole-6-carboxylic acid (70% yield)[6]

Metal Coordination

The carboxylic oxygen and pyrazole nitrogen act as bidentate ligands:

Metal SaltComplex FormedApplicationRef.
Cu(NO₃)₂Octahedral Cu(II) complexCatalytic oxidation studies
FeCl₃Fe(III)-pyrazole coordinationMagnetic materials

Stability constants (log β): Cu²+ > Fe³+ > Zn²+

Decarboxylation

Controlled thermal decarboxylation occurs under basic conditions:

Reaction :
3-(Hydroxymethyl)-1-methyl acid → 3-(Hydroxymethyl)-1-methylpyrazole + CO₂↑

BaseTemperatureConversionByproducts
NaOH120°C94%<1% dimerization
KOH/EtOH100°C88%5% tar formation

Biological Activity Derivatives

Key modifications enhance pharmacological properties:

Derivative TypeBiological TargetIC₅₀Source
Ethyl esterPlasmodium DHODH inhibition32 μM
Amide (naphthyl)Antifungal activity12 μg/mL
OximeCOX-2 inhibition18 nM

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development. Reaction outcomes depend critically on protecting group strategies and catalyst selection, as evidenced by the 75-94% yields in optimized protocols . Future research directions include exploring photochemical reactions and enantioselective modifications.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a building block for the synthesis of more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be employed in catalysis and material science.

Biology

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, novel derivatives synthesized from this compound displayed effective inhibition against phytopathogenic fungi .
  • Anti-inflammatory Effects: Investigations into its anti-inflammatory properties suggest that it may modulate inflammatory pathways, making it a candidate for further pharmaceutical development.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound for various diseases. Its mechanism of action involves interactions with specific molecular targets, potentially influencing metabolic pathways and cellular processes .

Industry

This compound is also significant in industrial applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals.
  • Agrochemicals: Its derivatives are utilized in the formulation of fungicides and other agrochemicals due to their efficacy against crop pests .

Case Studies

Case Study 1: Antifungal Activity
A series of novel derivatives synthesized from this compound were tested against seven phytopathogenic fungi. One derivative demonstrated higher antifungal activity than the widely used fungicide boscalid, indicating its potential as a new agricultural fungicide .

Case Study 2: Coordination Chemistry
Research on metal complexes formed with this compound as a ligand revealed enhanced catalytic properties in organic reactions. These findings support its application in developing more efficient catalytic systems for industrial processes.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Differences :

  • Substituent at 3-position : DFPA contains a difluoromethyl (-CF₂H) group instead of hydroxymethyl (-CH₂OH).
  • Molecular Weight : 178.11 g/mol (vs. 142.11 g/mol for the hydroxymethyl analog) .

Physicochemical Contrasts :

  • The difluoromethyl group enhances lipophilicity and metabolic stability compared to the hydroxymethyl group, improving membrane permeability and fungicidal efficacy .

3-Methyl-1H-pyrazole-4-carboxylic Acid and 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Structural Differences :

  • Molecular Weights : 140.12 g/mol (3-methyl) and 154.15 g/mol (3,5-dimethyl) .

3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Structural Differences :

  • Substituent at 3-position : Hydrazinecarbonyl (-CONHNH₂) instead of hydroxymethyl.
  • Molecular Weight : 184.15 g/mol .

Functional Role :

  • Building Block : Used in synthesizing hydrazide derivatives for drug discovery or coordination chemistry.
  • Reactivity : The hydrazine group enables conjugation with aldehydes or ketones, offering versatility in molecular design .

Other Pyrazole Carboxylic Acid Derivatives

  • 1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid : Bulky aromatic substituents may modulate receptor selectivity in pharmaceutical applications .

Comparative Analysis Table

Compound Name 3-Position Substituent Molecular Weight (g/mol) Key Applications Bioactivity Highlights
3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid -CH₂OH 142.11 Agrochemical intermediates Limited data; structural analog studies ongoing
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) -CF₂H 178.11 SDHI fungicide intermediate EC₅₀ < 1 µg/mL against fungi
3-Methyl-1H-pyrazole-4-carboxylic acid -CH₃ 140.12 Insecticide synthesis Low antifungal activity
3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid -CONHNH₂ 184.15 Drug discovery building blocks No direct bioactivity reported

Biological Activity

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and agricultural science. Its biological activity, particularly in relation to antifungal and antibacterial properties, has been the focus of various studies. This article reviews the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C6H8N2O3
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial cells. Research indicates that this compound may inhibit key metabolic pathways, particularly those involved in cell wall synthesis and energy metabolism.

Antifungal Activity

Several studies have demonstrated the antifungal properties of this compound. It has been shown to be effective against various fungal strains, including:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32 µg/mL
Aspergillus niger16 µg/mL
Fusarium oxysporum64 µg/mL

The mechanism behind its antifungal activity involves the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Antibacterial Activity

In addition to its antifungal properties, this compound also exhibits antibacterial activity against a range of pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The antibacterial effects are thought to result from interference with bacterial protein synthesis and cell wall formation.

Case Studies

A notable case study involved the application of this compound in agricultural settings. Field trials demonstrated significant reductions in fungal infections in crops treated with formulations containing this compound. The results indicated:

  • Reduction in Disease Incidence : Up to 50% lower incidence of fungal diseases compared to untreated controls.
  • Yield Improvement : Treated crops exhibited a yield increase by approximately 20% due to enhanced plant health.

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